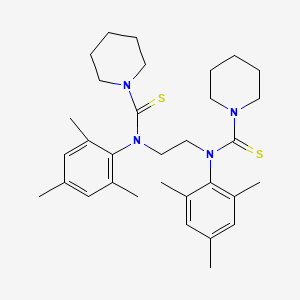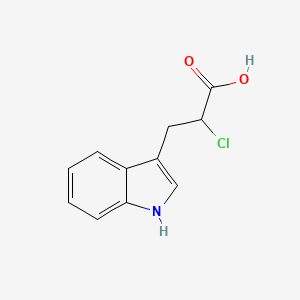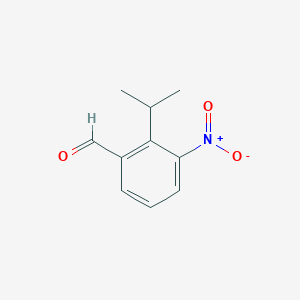
2-Isopropyl-3-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzaldehyde, featuring an isopropyl group at the second position and a nitro group at the third position on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-3-nitrobenzaldehyde typically involves the nitration of 2-isopropylbenzaldehyde. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the aldehyde group .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate in alkaline medium or chromium trioxide in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 2-Isopropyl-3-aminobenzaldehyde.
Oxidation: 2-Isopropyl-3-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Isopropyl-3-nitrobenzaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-3-nitrobenzaldehyde and its derivatives involves interactions with various molecular targets and pathways:
Comparación Con Compuestos Similares
3-Nitrobenzaldehyde: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
2-Isopropylbenzaldehyde: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitrobenzaldehyde: Lacks the isopropyl group, leading to different steric and electronic effects.
Uniqueness: The steric hindrance provided by the isopropyl group and the electron-withdrawing nature of the nitro group make it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
3-nitro-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11NO3/c1-7(2)10-8(6-12)4-3-5-9(10)11(13)14/h3-7H,1-2H3 |
Clave InChI |
NHYLKXFSXWSMPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC=C1[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


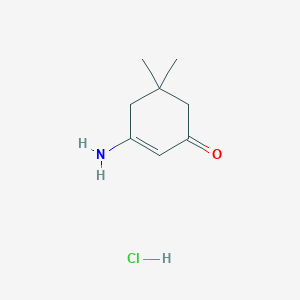
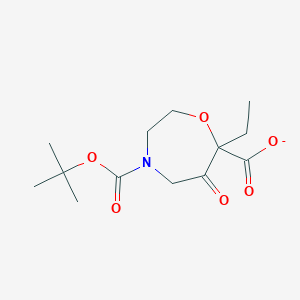
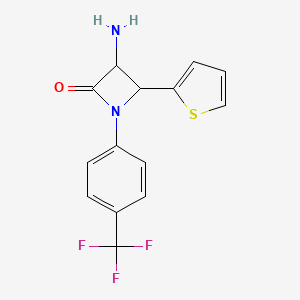
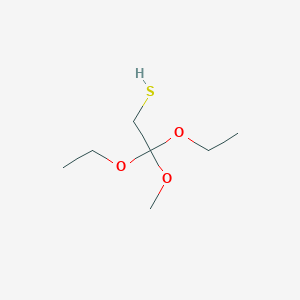
![(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe](/img/structure/B14785995.png)
![2-(2-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14786004.png)
![3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde](/img/structure/B14786005.png)
![2-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B14786006.png)
![Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate](/img/structure/B14786014.png)
![(2S)-2-Amino-N-methyl-N-[2-oxo-2-(pyrazin-2-YL)ethyl]propanamide](/img/structure/B14786015.png)
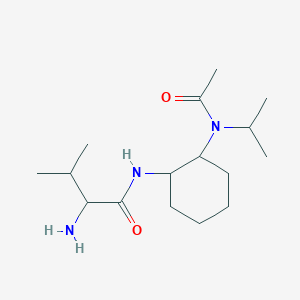
![[4-(4-Chlorophenyl)piperidin-3-yl]methanol](/img/structure/B14786024.png)
